3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-iodo-2-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4(2)10-5(7(11)12)3-6(8)9-10/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEGRNHTXDJDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 2-propan-2-ylpyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like azides, thiocyanates, or other substituted pyrazoles.
Oxidation Products: Derivatives like pyrazole-3-carboxylic acid or pyrazole-3-carboxamides.
Reduction Products: Alcohol derivatives of the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry
3-Iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been investigated for its potential as a bioactive molecule. Pyrazole derivatives are known to exhibit significant biological activities, including:
- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.
- Antimicrobial Activity : Research indicates that compounds similar to this pyrazole derivative have exhibited antimicrobial properties against various pathogens, suggesting potential use in treating infections.
Agricultural Chemistry
This compound has been noted for its potential applications in agrochemicals. Its derivatives may serve as:
- Herbicides : Targeting specific plant growth pathways.
- Fungicides : Effective against fungal pathogens affecting crops.
Coordination Chemistry
Recent studies have explored the coordination chemistry of this compound with transition metals. These complexes have shown:
- Enhanced Biological Activity : Transition metal complexes often exhibit improved solubility and bioavailability compared to their organic counterparts.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal tested the antimicrobial efficacy of various pyrazole derivatives, including this compound. The Agar well diffusion method demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Case Study 2: Anticancer Properties
In another investigation, derivatives of this compound were evaluated for anticancer activity using cell line assays. The results indicated that certain modifications to the pyrazole structure enhanced cytotoxic effects on cancer cells, suggesting a pathway for developing new anticancer drugs .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical properties of 3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid and its analogues:
Biological Activity
3-Iodo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with an iodine atom at the 3-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 5-position. This unique combination of substituents contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHI NO |
| Molecular Weight | 265.06 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that pyrazole derivatives, including this compound, may modulate enzyme activity and interact with specific receptors. The binding of this compound to active sites on target proteins can influence their function, potentially leading to therapeutic effects such as anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Studies on similar pyrazole derivatives have shown promising antibacterial and antifungal properties. For instance, compounds with similar structures exhibited activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
Case Study: Antimicrobial Evaluation
In a study evaluating a series of pyrazole derivatives, compounds were tested against multiple bacterial strains. Some exhibited significant antimicrobial activity at concentrations as low as 1 µg/mL, suggesting that this compound could possess similar efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. By blocking these enzymes, such compounds can reduce the production of pro-inflammatory mediators like prostaglandins .
Table: Summary of Biological Activities
| Activity Type | Evidence Level | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anti-inflammatory | High | |
| Enzyme modulation | Emerging |
Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in drug development. For instance, researchers synthesized various analogs and evaluated their biological activities through structure-activity relationship (SAR) studies. These investigations revealed that modifications to the pyrazole scaffold could enhance potency and selectivity for specific biological targets .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to introduce the iodine substituent at the 3-position of the pyrazole ring?
- Methodological Answer : The synthesis typically involves a two-step process:
Pyrazole ring formation : Cyclization of hydrazine derivatives with β-diketones or ketoesters under basic conditions (e.g., sodium ethoxide) in an inert atmosphere to form the 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid scaffold .
Iodination : Electrophilic substitution using iodinating agents like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) or via transition-metal-catalyzed reactions. The iodine atom is introduced regioselectively at the 3-position due to the electron-donating effects of the propan-2-yl group .
Q. How is the compound characterized structurally and analytically?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm regiochemistry. The carboxylic proton appears as a broad peak (~12-14 ppm), while the iodine atom induces distinct splitting patterns in adjacent protons .
- Infrared Spectroscopy (IR) : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (expected: ~310 g/mol) and fragmentation patterns .
Q. What are the primary biological activities reported for pyrazole-5-carboxylic acid derivatives?
- Methodological Answer :
- Anti-inflammatory Activity : Pyrazole derivatives inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) by targeting COX-2 or NF-κB pathways. The carboxylic acid group enhances binding via hydrogen bonding to active-site residues .
- Antimicrobial Activity : Structural analogs exhibit activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis or enzyme function .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s electronic structure and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) Analysis : Computational studies (e.g., B3LYP/6-31G*) reveal that the iodine atom increases electron density at the 3-position due to its polarizable nature. This enhances electrophilic substitution reactivity and stabilizes intermediates in cross-coupling reactions .
- Hammett Parameters : The iodine substituent (σₚ = 0.18) moderately withdraws electrons, affecting the acidity of the carboxylic acid group (pKa ~2.5-3.0) .
Q. What structure-activity relationships (SAR) differentiate iodo-substituted pyrazoles from bromo or chloro analogs?
- Methodological Answer :
- Biological Potency : Iodo derivatives show enhanced lipophilicity (logP increased by ~0.5 vs. Br/Cl analogs), improving membrane permeability in in vitro assays.
- Enzyme Binding : The larger atomic radius of iodine creates stronger van der Waals interactions with hydrophobic enzyme pockets, as observed in insecticidal targets (e.g., ryanodine receptors) .
- Synthetic Flexibility : Iodo groups enable Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives, a pathway less efficient with bromo/chloro analogs .
Q. What experimental parameters optimize the regioselectivity and yield of the iodination step?
- Methodological Answer :
- Catalyst Screening : Pd(OAc)₂ or CuI in DMF at 80°C improves iodination efficiency (yield: 75-85%) vs. uncatalyzed reactions (yield: <50%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the iodonium ion intermediate, reducing side reactions.
- Temperature Control : Reactions conducted at 50-60°C minimize decomposition of the iodine source while maintaining regioselectivity .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., COX-2). The iodine atom’s position aligns with hydrophobic subpockets in docking simulations .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes when substituting iodine with other halogens. FEP studies suggest a ~1.5 kcal/mol energy penalty for replacing iodine with bromine in COX-2 inhibitors .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
